6-Methyl-1lambda6,2-thiazinane-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

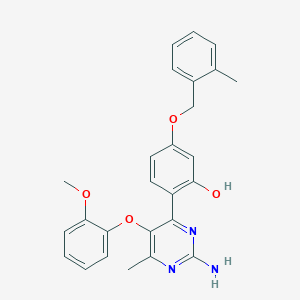

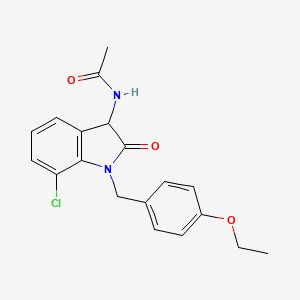

6-Methyl-1lambda6,2-thiazinane-1,1-dione is a chemical compound with the CAS Number: 623581-88-4 . It has a molecular weight of 149.21 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-methyl-1,2-thiazinane 1,1-dioxide . The InChI code for this compound is 1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolidin-4-Ones and Thiazinan-4-Ones

Research by Gautam and Chaudhary (2014) explored the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones. These compounds were derived from thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones. The synthesis involved cyclocondensation with haloacids in the presence of N,N'-dicyclohexylcarbodiimide, showcasing a potential application of similar chemical structures in creating new compounds (Gautam & Chaudhary, 2014).

Synthesis of Oxazepane-Dione Derivatives

In 2022, AL-Hiti and Abdalgabar synthesized new derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione. This synthesis involved Schiff's bases reactions and heterocyclic rings of 1,3-oxazepane-4,7-dione. The study provided a pathway for synthesizing complex molecules with potential applications in various chemical research fields (AL-Hiti & Abdalgabar, 2022).

Chemical Reactivity and Drug Potential

Hassan et al. (2020) reviewed the chemistry of thiazinanes, emphasizing their significance in drug development. They highlighted derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine with anti-HIV activity and other compounds with analgesic, antibiotic, and anticoagulant properties. This research underscores the therapeutic potential of thiazinane derivatives in treating various diseases (Hassan et al., 2020).

Novel Tricycles Synthesis

Li et al. (2007) developed novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These tricycles incorporated privileged structures into one skeleton, highlighting the synthetic versatility and potential applications in material science or pharmaceuticals (Li et al., 2007).

Toughening Polylactide

Jing and Hillmyer (2008) synthesized a bifunctional monomer from L-lactide to toughen polylactide. Their work involved creating high molecular weight and high Tg polymers, showing the application of thiazinane derivatives in enhancing material properties (Jing & Hillmyer, 2008).

Synthesis of Chiral Allylic Ureas

Sabala et al. (2010) discovered a novel rearrangement between oxazolidinethiones and acyl halides to produce N-substituted thiazolidinediones and 1,3-thiazinane-2,4-diones. These compounds were utilized in synthesizing chiral allylic ureas and α-methyl-β-amino acids, indicating potential applications in asymmetric synthesis (Sabala et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

6-methylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZCUJARGIHWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)